molecular formula C5H4ClN3 B1459503 2-Chloro-1-methyl-1H-imidazole-5-carbonitrile CAS No. 1891260-51-7

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile

Cat. No.: B1459503
CAS No.: 1891260-51-7
M. Wt: 141.56 g/mol
InChI Key: UGLDFVJCWFNQJQ-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is a useful research compound. Its molecular formula is C5H4ClN3 and its molecular weight is 141.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activities . It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the specific context . These interactions can lead to changes in the rates of biochemical reactions and affect overall cellular metabolism.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, it may affect the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can impact the expression of genes involved in cell growth, differentiation, and apoptosis, thereby influencing cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under recommended storage conditions but may degrade when exposed to certain environmental factors . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may differ from short-term exposure outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At high doses, it can become toxic and cause adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact changes significantly at specific concentration levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular energy production and biosynthesis . The compound’s interactions with specific enzymes can modulate their activity, influencing the overall metabolic balance within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects . Understanding the factors that determine its localization is essential for elucidating its mechanism of action .

Biological Activity

2-Chloro-1-methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound characterized by its unique chlorinated imidazole structure. With a molecular formula of C4H5ClN2C_4H_5ClN_2 and a molecular weight of 145.56 g/mol, this compound has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings regarding the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features:

  • A chlorine atom at the 2-position of the imidazole ring.
  • A cyano group (-C≡N) at the 5-position.

This configuration contributes to its distinct reactivity and biological properties, making it a candidate for various pharmaceutical applications.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its activity is attributed to its ability to interact with biological molecules such as proteins and nucleic acids, potentially inhibiting enzymes or modulating receptor activities involved in disease processes .

Antimicrobial Activity

The compound has been reported to possess broad-spectrum antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.
  • Fungi : Candida species.

Table 1 summarizes the antimicrobial efficacy of this compound against selected pathogens:

PathogenActivity ObservedMinimum Inhibitory Concentration (MIC)
MSSAEffective< 50 µg/mL
MRSAEffective< 50 µg/mL
E. coliModerate100 µg/mL
P. aeruginosaLow> 200 µg/mL
C. albicansEffective< 25 µg/mL

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membrane integrity. Additionally, its structural similarity to other imidazole derivatives implies potential interactions with various biological targets, including receptors and enzymes relevant to disease modulation .

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

  • Antifungal Development : A study evaluated the compound's effectiveness against Candida species, demonstrating promising results that could lead to new antifungal therapies.
  • Pharmaceutical Applications : Research into its use as a ligand for transition metal catalysts suggests that this compound could facilitate the development of novel pharmaceuticals through catalysis in organic reactions .
  • Interaction Studies : Interaction studies revealed that the compound might modulate receptor activities linked to inflammatory responses, indicating potential therapeutic uses in conditions like arthritis or other inflammatory diseases .

Properties

IUPAC Name

2-chloro-3-methylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3/c1-9-4(2-7)3-8-5(9)6/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLDFVJCWFNQJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1891260-51-7
Record name 2-chloro-1-methyl-1H-imidazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.